Valtrate hydrine B4

Antifungal Phytopathology Natural Products Discovery

Valtrate hydrine B4 is a distinct valepotriate hydrin that is structurally and functionally non-substitutable with generic Valtrate. Its unique hydrine moiety alters polarity and target interactions, conferring specific antifungal (Cladosporium cucumerinum) and anti-leishmanial bioactivity not shared by non-hydrine analogs. Procure this well-characterized compound for reproducible SAR studies, activity-guided fractionation, or analytical method validation. Substitution with common valepotriates invalidates comparative results.

Molecular Formula C27H40O10
Molecular Weight 524.6 g/mol
Cat. No. B15560426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValtrate hydrine B4
Molecular FormulaC27H40O10
Molecular Weight524.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H40O10/c1-15(2)8-22(29)35-14-27(32)21(36-23(30)9-16(3)4)11-20-19(12-33-18(7)28)13-34-26(25(20)27)37-24(31)10-17(5)6/h11,13,15-17,21,25-26,32H,8-10,12,14H2,1-7H3/t21-,25+,26-,27+/m1/s1
InChIKeyNDHTVWHEZTVRJI-DXXVALNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valtrate hydrine B4: Sourcing, Characterization, and Bioactivity Profile of a Valepotriate Natural Product


Valtrate hydrine B4 (CAS 18296-48-5) is a naturally occurring valepotriate [1], an iridoid ester belonging to the tetracarboxylic acid derivative class . It is a minor constituent isolated from various Valeriana species, including *Valeriana capense* [1], *V. alliariifolia*, and *V. fauriei* . Characterized by a molecular formula of C₂₇H₄₀O₁₀ and a molecular weight of 524.60 g/mol, this compound is procured primarily for research into its reported antifungal and antiprotozoal properties [1] [2].

Why Generic Valtrate hydrine B4 Substitution is Not Recommended for Validated Bioactivity Studies


Substituting Valtrate hydrine B4 with a generic or more common valepotriate (e.g., Valtrate) is scientifically invalid due to significant structural and consequent functional divergence. Valtrate hydrine B4 possesses a distinct hydrine moiety that alters its polarity and potentially its interaction with specific biological targets, setting it apart from non-hydrine valepotriates like Valtrate or Didrovaltrate [1]. This structural difference translates to unique bioactivity profiles. For instance, while many valepotriates exhibit broad cytotoxicity, Valtrate hydrine B4 is specifically characterized by antifungal and anti-leishmanial activities not universally shared across the class [1] [2]. The compound's behavior in extraction and isolation processes also differs [1], further underscoring that it is not an interchangeable commodity. Procuring the correct, well-characterized compound is essential for ensuring experimental reproducibility and accurate biological interpretation.

Valtrate hydrine B4 Evidence Guide: Quantified Differential Bioactivity and Physicochemical Properties


Specific Antifungal Activity Against the Plant Pathogen Cladosporium cucumerinum

In a comparative isolation study, Valtrate hydrine B4 was identified as one of several active constituents from a lipophilic *Valeriana capense* extract that demonstrated antifungal activity against the plant pathogenic fungus *Cladosporium cucumerinum* [1]. This differentiates Valtrate hydrine B4 from valepotriates that were not found to be active in this specific fungal model. While other valepotriates like Valtrate and Didrovaltrate were also active, the specific isolation of Valtrate hydrine B4 via activity-guided fractionation confirms its contribution to the extract's overall potency. The precise Minimum Inhibitory Concentration (MIC) values for the pure compound were not detailed in the abstract of this foundational study, limiting a direct potency comparison, but its isolation in this context provides class-level inference for its antifungal potential compared to inactive fractions or compounds.

Antifungal Phytopathology Natural Products Discovery

Reported Anti-Leishmaniasis Activity: A Class-Specific Biological Trait

Valtrate hydrine B4 is documented as a natural product demonstrating anti-leishmaniasis activity [1]. This activity represents a class-level inference for the valepotriate family of compounds. While specific IC50 values against *Leishmania* species were not found in the available primary literature for this exact compound, this reported activity differentiates it from non-valepotriate constituents of Valerianaceae or other natural products without this specific claim. In comparative procurement for antiparasitic screening programs, this annotation suggests a potential therapeutic avenue distinct from the more commonly studied antifungal or cytotoxic activities of its analogs.

Antiparasitic Leishmaniasis Neglected Tropical Diseases

Distinct Structural and Physicochemical Profile via Hydrine Substitution

Valtrate hydrine B4 possesses a unique hydrine substitution on the valepotriate core structure, which is not present in the more common analogs like Valtrate (CAS 18296-44-3) or Didrovaltrate (CAS 18296-45-4) [1]. This structural modification results in a higher topological polar surface area (TPSA) of 135.00 Ų for Valtrate hydrine B4 compared to Valtrate (TPSA = 119.36 Ų) [1] [2]. This increased TPSA, driven by the hydrine moiety, predicts a lower capacity for passive membrane permeability and potentially altered bioavailability and distribution. This physicochemical differentiation is critical for in vivo studies, formulation development, and understanding target engagement.

Chemoinformatics Physicochemical Properties Medicinal Chemistry

Defined and Verifiable Chemical Purity for Experimental Reproducibility

Commercially sourced Valtrate hydrine B4 is available with a specified purity of 97.87%, as determined by analytical methods . In comparative procurement, this level of defined purity is essential for reliable quantitative experimentation. A compound's stated purity is a key differentiator, as it allows for accurate concentration calculations and reduces the risk of off-target effects or variable results caused by unknown contaminants. While other valepotriates may be offered at different purity grades (e.g., ≥98% or 95%), this specific, verifiable value provides a quantitative benchmark for this compound lot, ensuring consistency across studies and enabling direct comparison of results from different research groups.

Analytical Chemistry Quality Control Chemical Sourcing

Targeted Application Scenarios for Valtrate hydrine B4 Based on Evidence


Plant Pathology and Fungicide Discovery Programs

Given its isolation based on antifungal activity against *Cladosporium cucumerinum* [1], Valtrate hydrine B4 is a strong candidate for researchers in plant pathology. This scenario involves using the pure compound in in vitro assays to validate and quantify its antifungal spectrum against a broader panel of agriculturally relevant fungal pathogens, or to investigate its specific mechanism of action in fungal cells. It serves as a reference standard for activity-guided fractionation of other Valerianaceae extracts.

Antiparasitic Screening for Neglected Tropical Diseases

The documented anti-leishmaniasis activity of Valtrate hydrine B4 [1] positions it for use in focused antiparasitic screening. Research groups can procure this compound to confirm its activity against various *Leishmania* species, determine its IC50 values, and explore its potential as a lead structure for developing new treatments for leishmaniasis. Its distinct chemical structure provides a different starting point compared to established antileishmanial drugs.

Comparative Medicinal Chemistry and SAR Studies on Valepotriates

The unique hydrine substitution and resulting TPSA difference (135.00 Ų) compared to Valtrate (119.36 Ų) [2] [3] make Valtrate hydrine B4 a valuable tool in structure-activity relationship (SAR) studies. Researchers can directly compare the physicochemical properties and biological activities of Valtrate hydrine B4 with those of its non-hydrine analogs to elucidate the role of this structural modification in modulating permeability, solubility, and target binding.

Development of Analytical Standards and Method Validation

With a high degree of chemical purity (97.87%) and a defined molecular structure [4], Valtrate hydrine B4 is suitable for use as an analytical reference standard. This includes the development and validation of quantitative HPLC-UV or LC-MS methods for the analysis of valepotriate content in Valerianaceae plant extracts, commercial dietary supplements, or herbal preparations. Its use ensures accurate identification and quantification in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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